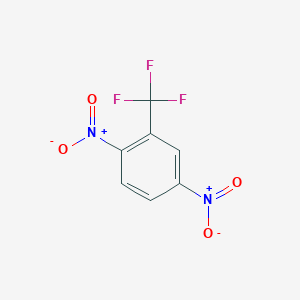
1,4-Dinitro-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dinitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N2O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dinitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving nitration and trifluoromethylation reactions. One common method involves the nitration of 2-(trifluoromethyl)aniline followed by oxidation to introduce the nitro groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
化学反応の分析
Types of Reactions
1,4-Dinitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives such as 2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
1,4-Dinitro-2-(trifluoromethyl)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique chemical properties.
Agrochemicals: It is employed in the production of agrochemical products such as herbicides and pesticides.
Dyestuffs: The compound is used in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 1,4-Dinitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitro groups can undergo reduction to form amino derivatives, which can further react with cellular components .
類似化合物との比較
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but contains a trifluoromethoxy group instead of a trifluoromethyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of nitro groups.
Uniqueness
1,4-Dinitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and properties. The combination of these groups makes it a valuable intermediate in various chemical processes and applications .
特性
CAS番号 |
870083-04-8 |
|---|---|
分子式 |
C7H3F3N2O4 |
分子量 |
236.10 g/mol |
IUPAC名 |
1,4-dinitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12(15)16/h1-3H |
InChIキー |
NQFUUIZLJHEWSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



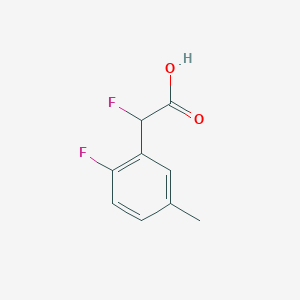
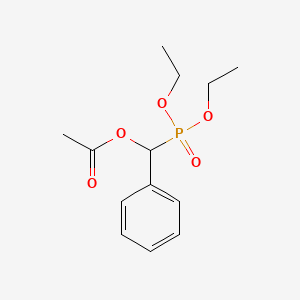
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
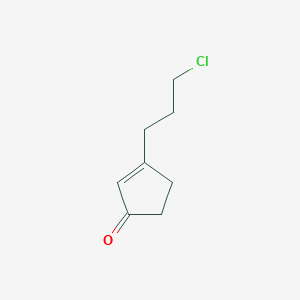

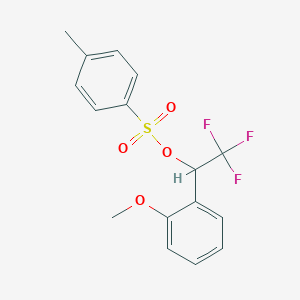
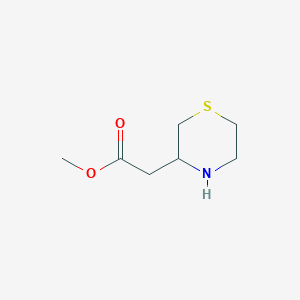
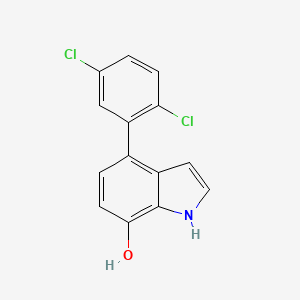

![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)



